3-methyl-1H-indol-1-amine
Overview
Description
3-methyl-1H-indol-1-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are present in various biologically active compounds used for treating cancer, microbial infections, and other disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-indol-1-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method involves the reaction of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of glacial acetic acid and concentrated hydrochloric acid under reflux .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Palladium(II) acetate in the presence of a bidentate ligand and triethylamine under reflux.
Reduction: Wolff-Kishner reduction using hydrazine and a strong base.
Substitution: Electrophilic substitution using halogens or nitro groups under acidic conditions.
Major Products
Oxidation: 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole.
Reduction: Tetrahydro derivatives of this compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-methyl-1H-indol-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and exhibiting biological activities such as anti-inflammatory and analgesic effects . The compound’s aromatic nature allows it to participate in electrophilic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
3-methyl-1H-indol-1-amine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-methylindol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMNKBXUAJCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497776 | |
Record name | 3-Methyl-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-83-0 | |
Record name | 3-Methyl-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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